molecular formula C17H22N4O2 B2969112 4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide CAS No. 899990-72-8

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide

Cat. No.: B2969112
CAS No.: 899990-72-8
M. Wt: 314.389
InChI Key: GWWSQEFOYBTJIW-UHFFFAOYSA-N
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Description

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many biologically active molecules.

Mechanism of Action

Preparation Methods

The synthesis of 4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Comparison with Similar Compounds

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its diverse biological activities.

Properties

IUPAC Name

4-acetyl-N-(1-ethylindol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-3-19-12-15(14-6-4-5-7-16(14)19)18-17(23)21-10-8-20(9-11-21)13(2)22/h4-7,12H,3,8-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWSQEFOYBTJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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